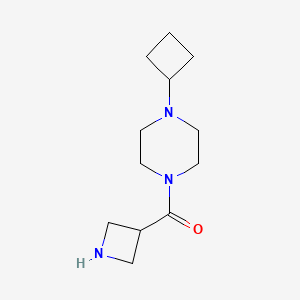

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Übersicht

Beschreibung

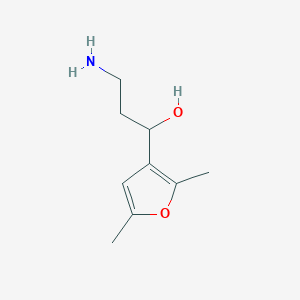

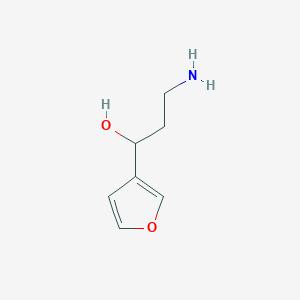

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (ACBP) is a cyclic amine compound with a unique chemical structure. It belongs to the group of azetidines, which are heterocyclic compounds containing nitrogen and carbon atoms. ACBP has been studied for its potential applications in various fields, including biomedical and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Drug Discovery

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine and related azetidine derivatives have applications primarily in the synthesis of various compounds and drug discovery. Azetidines, including azetidin-2-ones, are known for their thermal stability and utility in synthesizing amides, alkenes, and amines. These derivatives can be synthesized from various precursors and are used in creating cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, they have shown potential in applications such as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).

Another study focused on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were designed and synthesized to demonstrate increased size and conformational flexibility compared to parent heterocycles, indicating their usefulness as building blocks in lead optimization programs for drug development (Feskov et al., 2019).

Use in Antibacterial Agents

Azetidine derivatives, including 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine, have shown significant potential as antibacterial agents. A study reported the synthesis of some azetidin-2-one derivatives, demonstrating notable activity against various bacteria and fungi, highlighting their importance in developing new antibacterial compounds (Mohite & Bhaskar, 2011).

Advanced Synthesis Techniques

Advanced synthesis techniques involving azetidines have been explored, such as gold-catalyzed intermolecular oxidation of alkynes. This approach facilitates the creation of azetidin-3-ones, offering a path to synthesize functionalized azetidines, which are essential in various biological applications (Ye, He, & Zhang, 2011).

Structural Analysis and Transformation Studies

Structural analysis of azetidine derivatives, including 1-(diphenylmethyl)azetidin-3-ol, has contributed to understanding their molecular geometry, essential for their application in synthesis and drug design. Such studies help in stabilizing molecular structures through intermolecular hydrogen bonds (Ramakumar, Venkatesan, & Rao, 1977).

Moreover, the transformation of certain azetidine derivatives into other useful compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, has been investigated. This process involves a sequence of reactions, demonstrating the versatility of azetidine compounds in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)